Methyl 6-cyano-2-methoxynicotinate
CAS No.:
Cat. No.: VC16492420
Molecular Formula: C9H8N2O3
Molecular Weight: 192.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8N2O3 |
|---|---|
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | methyl 6-cyano-2-methoxypyridine-3-carboxylate |
| Standard InChI | InChI=1S/C9H8N2O3/c1-13-8-7(9(12)14-2)4-3-6(5-10)11-8/h3-4H,1-2H3 |
| Standard InChI Key | IPSVINBSQOYNSV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=CC(=N1)C#N)C(=O)OC |
Introduction
Methyl 6-cyano-2-methoxynicotinate is a chemical compound belonging to the class of nicotinates, which are derivatives of nicotinic acid. This compound is characterized by the presence of a cyano group and a methoxy group at specific positions on the pyridine ring structure. It has garnered significant interest due to its potential applications in medicinal chemistry and its role as a building block in organic synthesis .
Chemical Formula and Molecular Weight
Synthesis
The synthesis of methyl 6-cyano-2-methoxynicotinate typically involves nucleophilic substitution reactions. The process often starts with a chlorinated precursor, where the cyanide ion acts as a nucleophile to replace the chlorine, forming the cyano group. Palladium catalysis is commonly used to enhance reaction efficiency and selectivity.
Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its unique structure allows for selective transformations without affecting other functional groups, making it versatile in medicinal chemistry research.
Organic Synthesis
The presence of the cyano and methoxy groups provides opportunities for further functionalization, which is advantageous in organic synthesis. The cyano group, in particular, is stable under acidic or basic conditions, allowing for selective reactions.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight |
|---|---|---|
| Methyl 6-Cyano-2-Methoxynicotinate | C9H8N2O3 | 192.17 g/mol |
| Methyl 2-Cyano-5-Methoxybenzoate | C10H9NO3 | 191.183 g/mol |
| Methyl 6-Chloro-5-Cyano-2-Methylnicotinate | C9H7ClN2O2 | 210.62 g/mol |
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